![molecular formula C11H16N2O2S B5721335 N-(4-methylphenyl)pyrrolidine-1-sulfonamide](/img/structure/B5721335.png)
N-(4-methylphenyl)pyrrolidine-1-sulfonamide
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Overview
Description
N-(4-methylphenyl)pyrrolidine-1-sulfonamide is a chemical compound with the molecular formula C11H16N2O2S and a molecular weight of 240.32 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a sulfonamide group attached to a 4-methylphenyl moiety. The presence of these functional groups makes it an interesting compound for various chemical and biological applications.
Preparation Methods
The synthesis of N-(4-methylphenyl)pyrrolidine-1-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired sulfonamide product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(4-methylphenyl)pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Scientific Research Applications
N-(4-methylphenyl)pyrrolidine-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for the development of new antibiotics.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent .
Comparison with Similar Compounds
N-(4-methylphenyl)pyrrolidine-1-sulfonamide can be compared with other sulfonamide derivatives and pyrrolidine-containing compounds:
Sulfonamide Derivatives: Compounds like sulfamethoxazole and sulfanilamide share the sulfonamide functional group and exhibit similar antibacterial properties.
Pyrrolidine-Containing Compounds: Pyrrolidine derivatives such as proline and pyrrolidine-2,5-diones are used in various biological and chemical applications due to their unique structural features.
Properties
IUPAC Name |
N-(4-methylphenyl)pyrrolidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-10-4-6-11(7-5-10)12-16(14,15)13-8-2-3-9-13/h4-7,12H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUBNIUWXYNQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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